molecular formula C22H31NO3S B12206027 3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine

3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine

Cat. No.: B12206027
M. Wt: 389.6 g/mol
InChI Key: MBFFDLWRTIBWTB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine is a complex organic compound with a unique structure that includes a piperidine ring, a naphthalene moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the naphthalene moiety, and the addition of the sulfonyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The naphthalene moiety may contribute to the compound’s ability to intercalate with DNA or interact with cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine is unique due to the presence of the pentyloxy group attached to the naphthalene moiety, which may enhance its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.

Properties

Molecular Formula

C22H31NO3S

Molecular Weight

389.6 g/mol

IUPAC Name

3,5-dimethyl-1-(4-pentoxynaphthalen-1-yl)sulfonylpiperidine

InChI

InChI=1S/C22H31NO3S/c1-4-5-8-13-26-21-11-12-22(20-10-7-6-9-19(20)21)27(24,25)23-15-17(2)14-18(3)16-23/h6-7,9-12,17-18H,4-5,8,13-16H2,1-3H3

InChI Key

MBFFDLWRTIBWTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CC(CC(C3)C)C

Origin of Product

United States

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